N-allyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
N-allyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a thiazole-acetamide hybrid characterized by a unique combination of functional groups:
- Thiazole core: A heterocyclic ring known for enhancing metabolic stability and binding interactions in bioactive molecules.
- Thioether linkage: Enhances lipophilicity and modulates electronic properties.
- p-Tolylamino group: A hydrophobic aromatic substituent that may influence target affinity and solubility.
Properties
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-3-8-18-15(21)9-14-10-23-17(20-14)24-11-16(22)19-13-6-4-12(2)5-7-13/h3-7,10H,1,8-9,11H2,2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVLFRJACHQSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide typically involves multiple steps. One common method includes the reaction of an allyl halide with a thiazole derivative under basic conditions. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
- Antimicrobial Properties :
- Anticancer Potential :
-
Calcium Channel Modulation :
- Similar compounds in the dihydropyridine class are known calcium channel blockers. This mechanism is crucial for treating cardiovascular diseases, as it modulates calcium influx into cells, impacting muscle contraction and neurotransmitter release.
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions. Key synthetic routes may include:
-
Thiazole Formation :
- The initial step often involves the creation of the thiazole ring through condensation reactions involving appropriate thioketones or thioamides.
-
Allylation Reaction :
- The introduction of the allyl group can be achieved via nucleophilic substitution reactions, where an allylic halide reacts with a suitable nucleophile derived from the thiazole precursor.
-
Final Acetamide Formation :
- The final step usually involves acylation to form the acetamide linkage, which can be accomplished through standard acylation techniques using acetic anhydride or acetyl chloride.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of N-allyl derivatives:
Mechanism of Action
The mechanism of action of N-allyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s allyl and p-tolylamino groups distinguish it from analogs with benzylidene or nitro-furyl substituents .
- Synthetic yields for similar derivatives range from 53% to 90%, influenced by steric hindrance and electronic effects of substituents .
- Ultrasonication and DMAP catalysis (as in ) may improve reaction efficiency for complex thioether linkages .
Physicochemical Properties
Melting points and solubility trends can be inferred from analogs:
Key Observations :
Key Observations :
- Antioxidant efficacy in analogs is linked to electron-donating substituents (e.g., methoxy), which the target compound lacks .
Biological Activity
N-allyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole ring, an acetamide group, and a p-tolylamino moiety. Its molecular formula is , indicating the presence of sulfur and nitrogen which are crucial for its biological activity.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Many thiazole derivatives have shown significant antibacterial and antifungal properties.
- Anticancer Activity : Thiazole compounds have been investigated for their potential to inhibit cancer cell proliferation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives against various pathogens. For instance:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 μg/mL |
| This compound | S. aureus | 28 μg/mL |
These results demonstrate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been evaluated in vitro against various cancer cell lines. For example:
| Cell Line | Assay Method | Result |
|---|---|---|
| A549 (lung cancer) | MTT Assay | IC50 = 25 μM |
| C6 (glioma) | Caspase Activation Assay | Induced apoptosis |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and inhibition of cell proliferation .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Induction of Apoptosis : In cancer cells, it could trigger apoptotic pathways leading to cell death.
Case Studies and Research Findings
Several studies have reported on the efficacy of thiazole derivatives similar to N-allyl compounds:
- Antimicrobial Efficacy : A study found that derivatives with halogen substitutions exhibited enhanced antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .
- Anticancer Properties : Research demonstrated that certain thiazole derivatives could significantly reduce tumor size in vivo models when administered at specific dosages .
- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the thiazole ring can enhance both antimicrobial and anticancer activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
